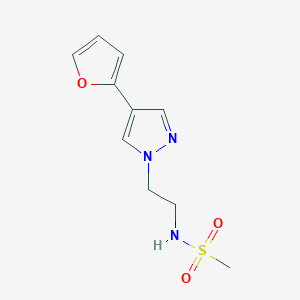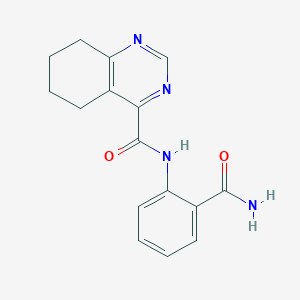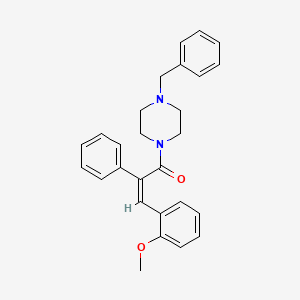![molecular formula C22H19N3OS B2953350 N-(4-chlorophenyl)-2-[(2-pyrrolidin-1-ylethyl)thio]nicotinamide CAS No. 897459-11-9](/img/structure/B2953350.png)
N-(4-chlorophenyl)-2-[(2-pyrrolidin-1-ylethyl)thio]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[(2-pyrrolidin-1-ylethyl)thio]nicotinamide, also known as ML239, is a small molecule drug that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Fluorescent Analog Development
The development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) highlights a critical application in biochemical research. A study conducted by Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog of NAD, demonstrating its use in monitoring enzymatic activities and interactions. This research showcases the versatility of nicotinamide derivatives in creating tools for biological studies, providing insights into cellular processes with fluorescence-based techniques (J. Barrio, J. Secrist, N. Leonard, 1972).
Nicotinamide in Plant Metabolism
Nicotinamide's metabolic fate in higher plants was explored by Matsui et al. (2007), who found that it contributes to pyridine nucleotide synthesis after conversion to nicotinic acid. This study demonstrates the role of nicotinamide derivatives in plant biochemistry, suggesting potential agricultural applications in optimizing plant health and productivity (Ayu Matsui, Yuling Yin, K. Yamanaka, M. Iwasaki, H. Ashihara, 2007).
Corrosion Inhibition
Research on the corrosion inhibition effect of nicotinamide derivatives by Chakravarthy, Mohana, and Kumar (2014) highlights another application area. They found that certain nicotinamide derivatives effectively inhibit corrosion on mild steel in hydrochloric acid solutions. This suggests potential industrial applications in protecting metal surfaces, highlighting the chemical versatility of nicotinamide derivatives (M. P. Chakravarthy, K. N. Mohana, C. B. Pradeep Kumar, 2014).
Herbicidal Activity
A study by Yu et al. (2021) on N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, revealed significant herbicidal activity against certain weed species. This research indicates the potential of nicotinamide derivatives in developing environmentally friendly herbicides, offering a new avenue for pest management in agriculture (Chen Yu, Qiao Wang, J. Bajsa-Hirschel, C. Cantrell, S. Duke, Xinghai Liu, 2021).
Synthetic Nicotinamide Cofactor Analogues
The synthesis and application of synthetic nicotinamide cofactor analogues in redox chemistry have been extensively studied by Paul, Arends, and Hollmann (2014). Their work demonstrates the importance of these analogues in both enzymatic reactions and non-enzymatic redox processes, highlighting their potential in chemical synthesis and biocatalysis (C. E. Paul, I. Arends, F. Hollmann, 2014).
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-21(24-12-6-10-17-9-4-5-11-20(17)24)13-18-15-27-22-23-19(14-25(18)22)16-7-2-1-3-8-16/h1-5,7-9,11,14-15H,6,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMUIPVMFGKOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2953268.png)


![1-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide](/img/structure/B2953274.png)
![(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide](/img/structure/B2953278.png)

![4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde](/img/structure/B2953280.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2953281.png)
![2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2953282.png)



